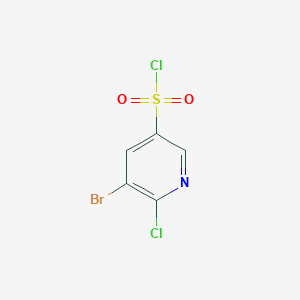
5-Bromo-6-chloropyridine-3-sulfonyl chloride
Número de catálogo B015958
Peso molecular: 290.95 g/mol
Clave InChI: TURGMVYIESHZBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08273769B2
Procedure details


A cooled (0° C.) solution of 6-amino-5-bromopyridine-3-sulfonic acid (12.65 g; 50.00 mmol) in HCl (60 ml; 5 N solution in water) was treated carefully with a solution of sodium nitrite (3.80 g; 55.0 mmol) in water (15 ml) and stirred at 0° C. for 1 hour. The solvents were evaporated and the residue was dried under high vacuum for 2 days, then treated with phosphorus pentachloride (15.00 g; 72 mmol) and phosphorus oxide chloride (0.50 ml; 5.5 mmol). The solid mixture was heated at 125° C. to give a refluxing solution. After heating at 75° C. for 3 hours, the solution was cooled and carefully poured on crushed ice. EtOAc was added and the phases separated. The organic phase was washed with brine, dried on MgSO4, filtered and concentrated under reduced pressure to give the title compound as a brown oil (14.91 g, quantitative yield), which was used without purification.





Name
phosphorus oxide chloride
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[N:7]=[CH:6][C:5]([S:8](O)(=[O:10])=[O:9])=[CH:4][C:3]=1[Br:12].N([O-])=O.[Na+].P(Cl)(Cl)(Cl)(Cl)[Cl:18].[Cl-:23].[P+]=O>Cl.O.CCOC(C)=O>[Br:12][C:3]1[CH:4]=[C:5]([S:8]([Cl:18])(=[O:10])=[O:9])[CH:6]=[N:7][C:2]=1[Cl:23] |f:1.2,4.5,^3:23|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.65 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=N1)S(=O)(=O)O)Br
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
|
Name
|
phosphorus oxide chloride
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[P+]=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 0° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was dried under high vacuum for 2 days
|
|
Duration
|
2 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solid mixture was heated at 125° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a refluxing solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After heating at 75° C. for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
carefully poured
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on crushed ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=NC1Cl)S(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.91 g | |
| YIELD: CALCULATEDPERCENTYIELD | 931.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

